1-(4-bromo-3-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
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Overview
Description
1-(4-bromo-3-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole core substituted with a bromo-methoxybenzenesulfonyl group and a methyl group
Preparation Methods
The synthesis of 1-(4-bromo-3-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps. One common method includes the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with 5-methyl-1H-1,2,3-benzotriazole under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form different functional groups, while the benzotriazole ring can undergo reduction.
Coupling Reactions: The sulfonyl chloride group can participate in coupling reactions with amines or other nucleophiles to form sulfonamide derivatives.
Scientific Research Applications
1-(4-bromo-3-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the design of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the benzotriazole ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds include:
4-bromo-3-methoxybenzenesulfonyl chloride: This compound shares the bromo-methoxybenzenesulfonyl group but lacks the benzotriazole core.
4-bromo-3-methoxyphenol: This compound has a similar bromo-methoxy substitution pattern but lacks the sulfonyl and benzotriazole groups.
1-(4-bromo-3-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonyl-5-methylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3S/c1-9-3-6-13-12(7-9)16-17-18(13)22(19,20)10-4-5-11(15)14(8-10)21-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQLGYKXUVIJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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